4-(丙基氨基)苯甲酸

描述

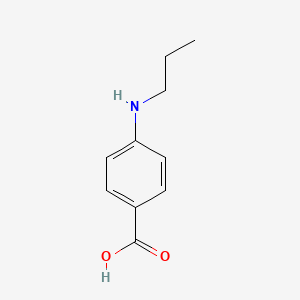

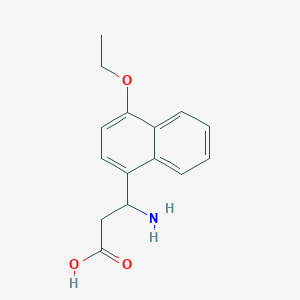

“4-(Propylamino)benzoic acid” is a chemical compound with the molecular formula C10H13NO2 . It is a derivative of benzoic acid, which is a widely used photosensitizer and a common proxy of environmentally relevant chromophores .

Synthesis Analysis

The synthesis of “4-(Propylamino)benzoic acid” involves three steps: alkylation, esterification, and another alkylation . The first alkylation step uses 4-(propylamino)benzoic acid (2a) and DMF as a solvent . The synthesis process was selected for its high total yields, mild conditions, and simple operation .

Molecular Structure Analysis

The molecular structure of “4-(Propylamino)benzoic acid” consists of a benzoic acid core with a propylamino group attached to the 4-position . The molecular weight of this compound is 179.216 Da .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(Propylamino)benzoic acid” include alkylation and esterification . The reaction conditions for the first stage involve 4-amino-benzoic acid and propionaldehyde with borane-2-picoline complex in methanol at 20°C for 14 hours .

科学研究应用

Local Anesthetics Development

4-(Propylamino)benzoic acid: serves as a precursor in the synthesis of benzoate compounds with local anesthetic properties. Researchers have designed and synthesized new compounds using 4-(Propylamino)benzoic acid as a starting material, following a process involving alkylation and esterification . These compounds are evaluated for their efficacy in surface anesthesia, infiltration anesthesia, and block anesthesia, with some showing promising results and low toxicity .

Bioisostere Formation

In medicinal chemistry, bioisosteres are compounds resulting from the exchange of an atom or groups of atoms with another atom or group of atoms having similar physical or chemical properties4-(Propylamino)benzoic acid can be modified through bioisostere formation to create new compounds with potential therapeutic applications .

Chemical Synthesis

The compound is used in chemical synthesis as a building block for more complex molecules. Its structure allows for modifications that can lead to the development of various pharmaceuticals and other chemically active compounds .

Folate Derivative Production

4-(Propylamino)benzoic acid: is structurally related to para-aminobenzoic acid (PABA), which is used in the chemical industry as a starting material for the preparation of folate, a vital vitamin required for DNA synthesis and replication .

Pain Management Research

Due to its role in the development of local anesthetics, 4-(Propylamino)benzoic acid is also significant in pain management research. It contributes to the creation of drugs that can temporarily relieve pain without affecting consciousness, which is essential for local surgeries and treatments .

Sodium Ion Channel Studies

The compound’s derivatives can bind to specific parts of the sodium ion (Na+) channel on the nerve membrane. This interaction is crucial for understanding how local anesthetics work and for the development of new drugs that can block nerve impulse conduction more effectively .

Anesthetic Drug Evolution

Historically, the evolution of anesthetic drugs has been closely linked to compounds like 4-(Propylamino)benzoic acid . Studying its derivatives can provide insights into the development of safer and more effective anesthetic agents .

Toxicity and Safety Profiling

In the development of new pharmaceuticals, assessing the acute toxicity of compounds is essential4-(Propylamino)benzoic acid derivatives have been tested for toxicity, providing valuable data for safety profiling and drug design .

作用机制

Target of Action

The primary target of 4-(Propylamino)benzoic acid is the sodium ion (Na+) channel on the nerve membrane . This compound acts on nerve endings and nerve trunks, which play a crucial role in nerve impulse conduction .

Mode of Action

4-(Propylamino)benzoic acid interacts with its target by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . This interaction affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, local anesthetics like 4-(Propylamino)benzoic acid can reduce the excitability of the membrane without affecting the resting potential .

Biochemical Pathways

The action of 4-(Propylamino)benzoic acid primarily affects the nerve impulse conduction pathway . By blocking the conduction of nerve impulses, it results in a loss of local sensation, which is beneficial for local surgery and treatment .

Pharmacokinetics

As a local anesthetic, it is likely to have a rapid onset and long duration of action .

Result of Action

The primary molecular and cellular effect of 4-(Propylamino)benzoic acid’s action is the reversible blockage of nerve impulse conduction . This blockage results in a loss of local sensation without affecting consciousness, making it useful for local surgery and treatment .

Action Environment

The action, efficacy, and stability of 4-(Propylamino)benzoic acid can be influenced by various environmental factors. It’s worth noting that the synthetic route of this compound is characterized by simple operation, high total yields, and mild reaction conditions .

安全和危害

“4-(Propylamino)benzoic acid” may cause skin irritation, serious eye damage, and damage to organs (such as lungs) through prolonged or repeated exposure if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

未来方向

属性

IUPAC Name |

4-(propylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-7-11-9-5-3-8(4-6-9)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPWLARXKLUGHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394942 | |

| Record name | 4-(propylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Propylamino)benzoic acid | |

CAS RN |

73686-77-8 | |

| Record name | 4-(propylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of identifying 4-(propylamino)benzoic acid during trifluralin degradation?

A1: The study by [] isolated and characterized bacterial strains capable of degrading trifluralin, a common herbicide. Through gas chromatography-mass spectrometry (GC-MS) analysis, they identified several metabolites, including 4-(propylamino)benzoic acid. This finding is significant because it sheds light on the biodegradation pathway of trifluralin in the environment. Understanding these pathways is crucial for assessing the environmental fate and potential impact of herbicides like trifluralin. Identifying specific metabolites helps researchers evaluate the persistence of these compounds and their potential effects on ecosystems and human health.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Bromophenyl)amino]-4-oxobutanoic acid](/img/structure/B1273893.png)

![2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1273896.png)

![1-(3-{[(Anilinocarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene](/img/structure/B1273924.png)

![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B1273935.png)

![4-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1273938.png)